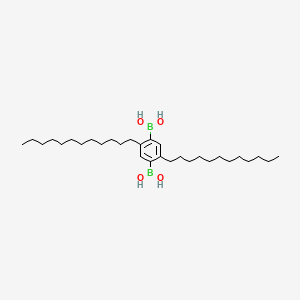
Boronic acid, (2,5-didodecyl-1,4-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Didodecyl-1,4-phenylene)diboronic acid is an organic compound that belongs to the class of aromatic diboronic acids. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which is further substituted with two dodecyl chains at the 2 and 5 positions. The presence of long alkyl chains imparts unique physical and chemical properties to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Didodecyl-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-didodecylbenzene.
Lithiation: The dibromo compound is treated with n-butyllithium (n-BuLi) in dry, degassed hexane under reflux conditions to form the corresponding dilithiated intermediate.
Borylation: The dilithiated intermediate is then reacted with trimethyl borate (B(OCH3)3) at low temperatures (-78°C) to introduce the boronic acid groups.
Industrial Production Methods
While specific industrial production methods for (2,5-Didodecyl-1,4-phenylene)diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Didodecyl-1,4-phenylene)diboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form the corresponding phenols.
Esterification: The boronic acid groups can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Esterification: Alcohols (e.g., methanol) and acid catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Esterification: Boronate esters.
Aplicaciones Científicas De Investigación
(2,5-Didodecyl-1,4-phenylene)diboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (2,5-Didodecyl-1,4-phenylene)diboronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- (2,5-Difluoro-1,4-phenylene)diboronic acid
- (2,5-Dimethoxy-1,4-phenylene)diboronic acid
- (2,5-Dichloro-1,4-phenylene)diboronic acid
Uniqueness
(2,5-Didodecyl-1,4-phenylene)diboronic acid is unique due to the presence of long dodecyl chains, which impart hydrophobic characteristics and influence its solubility and self-assembly properties. This makes it particularly useful in the design of amphiphilic molecules and materials with specific surface properties .
Propiedades
Número CAS |
130870-16-5 |
|---|---|
Fórmula molecular |
C30H56B2O4 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
(4-borono-2,5-didodecylphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32(35)36)28(26-29(27)31(33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
Clave InChI |
DJEMIKQUMRVMLD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1CCCCCCCCCCCC)B(O)O)CCCCCCCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


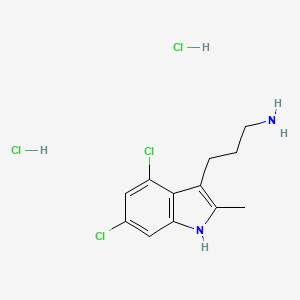
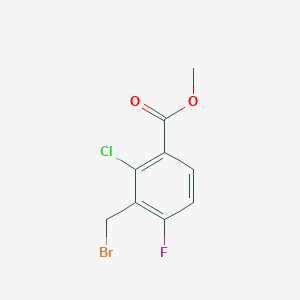
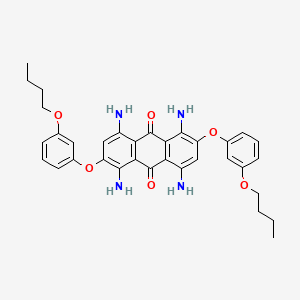
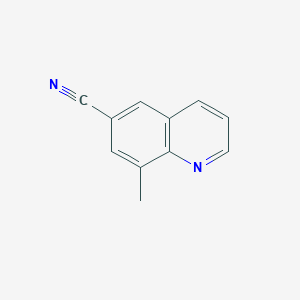
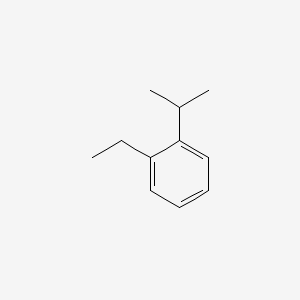
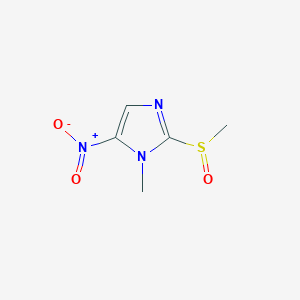
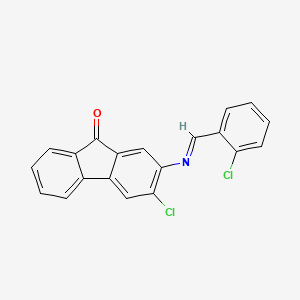
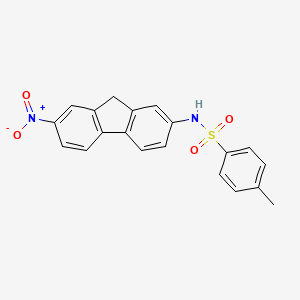
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
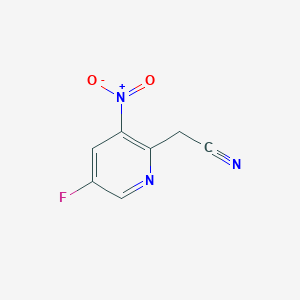
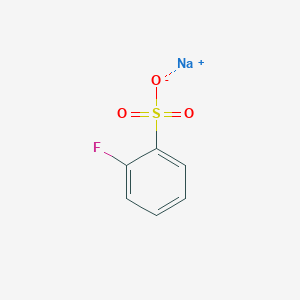
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
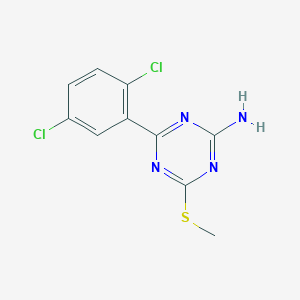
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
